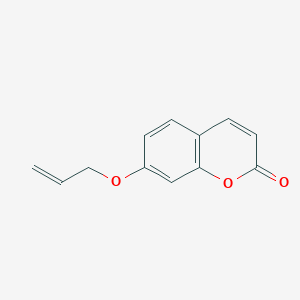

7-Allyloxycoumarin

Beschreibung

Eigenschaften

IUPAC Name |

7-prop-2-enoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNHWLBNDYLDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316227 | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31005-03-5 | |

| Record name | 7-Allyloxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Allyloxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031005035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC301050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ALLYLOXYCOUMARIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyloxycoumarin typically involves the reaction of 7-hydroxycoumarin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The general reaction scheme is as follows:

7-Hydroxycoumarin+Allyl BromideK2CO3,Acetone, Refluxthis compound

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and purity. This could include the use of phase transfer catalysts, continuous flow reactors, and advanced purification techniques to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Allyloxycoumarin can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The coumarin core can be reduced under specific conditions to form dihydrocoumarins.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

Epoxides: Formed from the oxidation of the allyloxy group.

Dihydrocoumarins: Resulting from the reduction of the coumarin core.

Substituted Coumarins: Various derivatives depending on the nucleophile used in substitution reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Allyloxycoumarin

The synthesis of this compound typically involves the allylation of 7-hydroxycoumarin. Various methods have been reported, including:

- Allylation Reaction : The compound can be synthesized by reacting 7-hydroxycoumarin with allyl bromide in the presence of a base, yielding high purity and yield (up to 95%) .

- Claisen Rearrangement : This method allows for the regioselective preparation of derivatives like 6-allyl-7-hydroxycoumarin from this compound through thermal treatment with sodium methoxide .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. The presence of the allyl group in its structure is believed to enhance its cytotoxic effects against various cancer cell lines. Studies have shown that compounds derived from this compound can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

Antimicrobial Properties

Several studies have reported the antimicrobial effects of coumarin derivatives, including this compound. These compounds have demonstrated activity against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of coumarins, including this compound, have been explored in various models. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, which may contribute to their therapeutic effects in inflammatory diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 7-Allyloxycoumarin involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive metabolites that can exert various biological effects. The allyloxy group allows for specific interactions with target molecules through hydrogen bonding and π–π interactions, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- Antimicrobial Activity: 7-O-Coumarinyl alkenoates exhibit stronger antibacterial effects than 7-allyloxycoumarin, likely due to enhanced electron-withdrawing effects from ester groups .

- Enzyme Inhibition : 7-Methoxy-4-methylcoumarin serves as a standard probe for CYP2D6, whereas this compound shows weaker inhibition, highlighting substituent-dependent interactions with cytochrome P450 isoforms .

Metabolic Stability and Biotransformation

- This compound : Rapidly metabolized to 7-hydroxycoumarin in hepatic microsomes without detectable intermediates, indicating facile cleavage of the allyloxy group .

- 7-Methoxycoumarin : Stable under similar conditions, with demethylation requiring harsh enzymatic conditions, reflecting the metabolic resistance of methoxy groups .

- 7-Hydroxycoumarin : Acts as a terminal metabolite in multiple pathways, often associated with antioxidant activity .

Biologische Aktivität

7-Allyloxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of an allyloxy group at the 7-position of the coumarin scaffold. The molecular formula is , and its structure can be represented as follows:

This modification enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:

- Bacterial Strains : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) .

- Fungal Strains : The compound also displays antifungal activity against species such as Candida albicans and Cryptococcus neoformans .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 32 µg/mL |

| Escherichia coli | Gram-negative | 64 µg/mL |

| Klebsiella pneumoniae | Gram-negative | 128 µg/mL |

| Candida albicans | Fungal | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly concerning its effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms, including:

- Cell Cycle Arrest : It can cause G1 phase arrest in certain cancer cell lines, leading to reduced proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce cell death in leukemic HL60 cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 12.5 | Apoptosis via ROS generation |

| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |

The biological activity of this compound can be attributed to several key mechanisms:

- Phototoxicity : Similar compounds have exhibited phototoxic effects under UVA light, leading to cell death in keratinocytes. The structure-activity relationship indicates that modifications at specific positions can enhance or reduce this effect .

- DNA Interaction : Some studies suggest that coumarins can bind to DNA and induce damage, which may be beneficial in targeting cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial activity of various coumarin derivatives, including this compound. The study involved testing against multiple bacterial strains using standard disk diffusion methods. The results indicated that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus compared to other derivatives .

Case Study 2: Anticancer Potential

A research team conducted an investigation into the anticancer properties of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an effective therapeutic agent against breast cancer .

Q & A

(Basic) What are the established synthetic routes for 7-Allyloxycoumarin, and what purification methods are recommended?

Answer:

this compound is synthesized via nucleophilic substitution, where the hydroxyl group at the 7-position of coumarin reacts with allyl bromide in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like acetone . Purification typically involves column chromatography using silica gel with a hexane/ethyl acetate gradient, followed by recrystallization from ethanol. Researchers must report solvent ratios, reaction times, and yields to ensure reproducibility, adhering to journal guidelines for experimental detail .

(Basic) How should researchers characterize the purity and structural integrity of this compound?

Answer:

Characterization requires a multi-modal approach:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm allyloxy substitution at the 7-position (e.g., δ 4.6 ppm for allylic protons).

- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with UV detection at 320 nm.

- Elemental Analysis: Verify carbon, hydrogen, and oxygen content within ±0.4% of theoretical values.

Documentation must align with standards such as the Beilstein Journal’s requirements, including spectral data in supplementary materials .

(Basic) What solvents and conditions are optimal for solubility studies of this compound?

Answer:

Solubility profiling should use Hansen solubility parameters (HSPs) to identify compatible solvents. For this compound, dimethyl sulfoxide (DMSO) and acetone are preferred due to their high polarity. Conduct studies at 25°C and 37°C to simulate ambient and physiological conditions. Report saturation concentrations using UV-Vis spectroscopy and ensure triplicate measurements to account for variability .

(Advanced) How can researchers design experiments to study the photochemical reactivity of this compound in drug delivery systems?

Answer:

Photoreactivity experiments should:

- Use monochromatic light (e.g., 365 nm) at controlled intensities (measured in mW/cm) to trigger coumarin ring-opening.

- Monitor degradation kinetics via HPLC or fluorescence quenching.

- Incorporate stability tests under anaerobic vs. aerobic conditions to assess oxidative pathways.

Reference standards like 7-methoxycoumarin can serve as non-reactive controls . Data must include irradiance metrics and replicate experiments to validate reproducibility .

(Advanced) How can contradictions in reported biological activities of this compound across studies be resolved?

Answer:

Contradictions often arise from methodological variability. Address this via:

- Systematic Review: Apply PRISMA guidelines to aggregate data, assess bias (e.g., inadequate blinding or allocation concealment), and perform meta-regression to identify confounding variables (e.g., solvent choice, cell lines) .

- Dose-Response Replication: Re-test disputed activities using standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Quality Scoring: Use tools like the Cochrane Risk of Bias Tool to rank studies by methodological rigor .

(Advanced) What considerations are critical when incorporating this compound into in vivo pharmacological models?

Answer:

Key factors include:

- Pharmacokinetics: Assess bioavailability via LC-MS/MS after oral/intravenous administration. Monitor metabolites (e.g., 7-hydroxycoumarin) to evaluate metabolic stability .

- Toxicity Screening: Conduct acute/chronic toxicity studies in rodents, adhering to OECD guidelines. Measure hepatic and renal biomarkers.

- Formulation Stability: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

Ethical approval and blinding protocols (per FINER criteria) are mandatory for translational relevance .

(Advanced) How should researchers optimize reaction yields for this compound derivatives without compromising purity?

Answer:

Employ Design of Experiments (DoE) methodologies:

- Factorial Design: Vary parameters like temperature, catalyst load, and reaction time.

- Response Surface Modeling: Identify optimal conditions using software like Minitab.

- In-line Analytics: Use FTIR or Raman spectroscopy to monitor reaction progress in real time.

Purification via preparative HPLC with fraction collection ensures high purity (>98%) while maximizing yield .

(Basic) What spectroscopic techniques are essential for confirming the regioselectivity of allylation in this compound?

Answer:

Regioselectivity is confirmed through:

- NOESY NMR: Detect spatial proximity between the allyl group and coumarin protons.

- IR Spectroscopy: Identify the C-O-C stretch at ~1250 cm specific to the ether linkage.

- X-ray Crystallography: Resolve crystal structures to unambiguously assign the 7-position substitution.

Data must be cross-validated with synthetic intermediates (e.g., 7-hydroxycoumarin) .

(Advanced) What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

Answer:

- Non-linear Regression: Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC/IC.

- ANOVA with Post-hoc Tests: Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s test).

- Power Analysis: Pre-determine sample sizes to ensure statistical significance (α=0.05, power=0.8).

Report exact p-values and confidence intervals, avoiding vague terms like "significant" without quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.